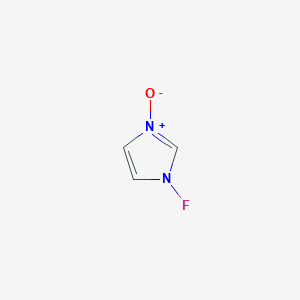

1-Fluoro-3-oxo-1H-3lambda~5~-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

921604-81-1 |

|---|---|

Molecular Formula |

C3H3FN2O |

Molecular Weight |

102.07 g/mol |

IUPAC Name |

1-fluoro-3-oxidoimidazol-3-ium |

InChI |

InChI=1S/C3H3FN2O/c4-5-1-2-6(7)3-5/h1-3H |

InChI Key |

CHGWXGRSMSWUKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[N+](=CN1F)[O-] |

Origin of Product |

United States |

Computational and Theoretical Chemistry of 1 Fluoro 3 Oxo 1h 3λ⁵ Imidazole

Molecular Geometry and Conformational Landscape Analysis

Without experimental or theoretical data from computational studies on 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, it is not possible to generate a scientifically accurate and informative article that adheres to the requested outline. The novelty or niche nature of this specific hypervalent imidazole (B134444) derivative means it has not yet been the subject of published research in the field of computational and theoretical chemistry.

Vibrational Spectroscopy Predictions (Infrared and Raman)

Theoretical vibrational frequencies, crucial for interpreting experimental infrared (IR) and Raman spectra, are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed using methods like Density Functional Theory (DFT), can predict the frequencies and intensities of the fundamental vibrational modes of a molecule. For a novel compound like 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, such predictions would be invaluable for its future experimental identification and characterization. However, no such computational data has been reported.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, providing a powerful tool for spectral assignment and structure verification.

¹H and ¹³C NMR Spectral Simulations

The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task, often accomplished using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. These simulations would provide the theoretical chemical shifts for each unique proton and carbon atom in the 1-Fluoro-3-oxo-1H-3λ⁵-imidazole ring. This information would be critical for interpreting experimental NMR data and confirming the molecular structure. At present, these theoretical spectral parameters are not available in the literature.

¹⁹F and ¹⁵N NMR Chemical Shift Descriptors

Given the presence of fluorine and nitrogen, the prediction of ¹⁹F and ¹⁵N NMR chemical shifts would offer further structural insights. The ¹⁹F chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for the effects of the oxo and fluoro substituents on the imidazole ring. Similarly, ¹⁵N NMR, though often requiring isotopic enrichment experimentally, can provide key information about the electronic structure of the heterocyclic ring. Regrettably, no computational studies on these NMR parameters for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole have been published.

Reaction Mechanism Projections via Computational Modeling

Computational modeling is a powerful approach to explore the reactivity of molecules and to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and calculate activation energies, providing a detailed understanding of reaction pathways.

Transition State Characterization

For any proposed reaction involving 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, computational chemistry could be used to locate and characterize the transition state structures. This involves finding the first-order saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. The vibrational analysis of this structure would reveal a single imaginary frequency, confirming it as a true transition state.

Synthetic Strategies and Methodologies for 1 Fluoro 3 Oxo 1h 3λ⁵ Imidazole

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole suggests that the most logical and feasible disconnections involve the sequential removal of the most reactive functional groups. The N-F bond is energetically labile and represents a prime candidate for the initial disconnection.

Step 1: N-F Bond Disconnection: The primary retrosynthetic step is the disconnection of the nitrogen-fluorine bond. This transformation falls under the category of a functional group interconversion (FGI). This disconnection points to imidazole (B134444) 3-oxide as the immediate precursor. The forward reaction would involve a direct electrophilic fluorination of the N-oxide nitrogen.

Step 2: N-O Bond Disconnection: The second disconnection targets the N-oxide functionality of the imidazole 3-oxide intermediate. This FGI leads back to the parent imidazole heterocycle. The corresponding forward reaction is the N-oxidation of the imidazole ring, a well-established transformation.

Step 3: Imidazole Ring Disconnection: The final step involves the disassembly of the imidazole core itself. According to the well-known Debus synthesis, the imidazole ring can be disconnected into three fundamental components: a dicarbonyl compound (glyoxal ), an aldehyde (formaldehyde ), and an ammonia (B1221849) source (ammonia ). nih.gov

This three-step retrosynthetic pathway provides a clear and logical roadmap for the synthesis of the target molecule, starting from simple, commercially available precursors. The primary challenges lie in the final N-fluorination step, which involves handling highly reactive electrophilic fluorinating agents and a potentially unstable product.

Established Synthetic Routes to Imidazole Derivatives

The synthesis of the imidazole core is a mature field in heterocyclic chemistry, with numerous methods developed over the past century. These methods can be broadly categorized into two main approaches: the de novo construction of the imidazole ring from acyclic precursors and the modification of a pre-existing imidazole scaffold.

The de novo synthesis of the imidazole ring is a versatile strategy that allows for the introduction of various substituents at different positions of the heterocycle. Several named reactions are cornerstones of this approach.

Debus Synthesis: First reported in 1858, the Debus synthesis is the original method for preparing imidazole. nih.gov It involves a three-component condensation reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. While yields can be modest, this method remains in use for creating C-substituted imidazoles. nih.gov

Wallach Synthesis: The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus pentachloride to form 1,2-dichloro-1,2-bis(alkylamino)ethenes, which can then be converted to imidazoles.

Marckwald Synthesis: This method involves the cyclization of α-amino ketones with cyanates, thiocyanates, or isothiocyanates. It provides a reliable route to 2-mercapto- or 2-aminoimidazole derivatives, which can be further functionalized.

Modern Multi-component Reactions: Contemporary organic synthesis has seen the development of efficient one-pot, multi-component reactions for imidazole synthesis. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction provides rapid access to complex, fused imidazole systems. acs.org Other methods utilize catalysts like copper or ruthenium to facilitate the cyclization under mild conditions. nih.gov

| Synthetic Method | Precursors | Key Features | Reference |

| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Classic, versatile for C-substitution | nih.gov |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Forms 1,4,5-trisubstituted imidazoles | organic-chemistry.org |

| GBB Reaction | Amidine, Aldehyde, Isocyanide | One-pot, high efficiency for fused systems | acs.org |

| Copper-Catalyzed | Arylacetic acids, Amidines, Nitroalkanes | Utilizes inexpensive catalyst, good yields | organic-chemistry.org |

Alternatively, functionalized imidazoles can be prepared by modifying the parent imidazole ring. This approach is particularly useful when the desired substituents are difficult to introduce during a de novo synthesis.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring can be readily functionalized. N-alkylation can be achieved using alkyl halides, while N-arylation often employs copper-catalyzed conditions with aryl iodides. nih.govnih.gov For example, reacting imidazole with ethyl chloroacetate (B1199739) produces an imidazole ester, a versatile intermediate. nih.gov

Synthesis of Imidazole N-Oxides: The key precursor identified in the retrosynthetic analysis, imidazole 3-oxide, can be synthesized from acyclic precursors. A common method involves the condensation of α-dione monoximes with aldehydes and amines. acs.orgresearchgate.net These N-oxides are valuable intermediates themselves, as the N-oxide functionality can activate the imidazole ring for various transformations, including nucleophilic substitutions and cycloaddition reactions. nih.govmdpi.com

Approaches to Fluoroimidazole Synthesis

The introduction of fluorine into a molecule can significantly alter its biological and chemical properties. beilstein-journals.org The synthesis of fluoroimidazoles can be achieved either by direct fluorination of an imidazole ring or by incorporating building blocks that already contain fluorine.

Direct fluorination involves treating an imidazole substrate with a fluorine source. Given the target molecule's N-fluoro structure, electrophilic fluorinating agents are the most relevant.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) have been successfully used for the regioselective C-fluorination of rationally designed imidazole derivatives. acs.org For the synthesis of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, this strategy would be adapted to target the exocyclic nitrogen of the imidazole 3-oxide precursor. The N-oxide oxygen atom donates electron density to the ring, but the exocyclic nitrogen lone pair remains available for attack by an electrophile. The reaction would likely involve treating imidazole 3-oxide with a potent electrophilic fluorinating agent like Selectfluor or NFSI under anhydrous conditions. The inherent instability of the N-F bond in such a system would necessitate mild reaction conditions and careful handling.

| Fluorinating Agent | Abbreviation | Typical Application | Reference |

| N-Fluorobenzenesulfonimide | NFSI | Electrophilic C-fluorination of imidazoles | acs.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Potent electrophilic fluorinating agent | [General Knowledge] |

This strategy involves constructing the imidazole ring from precursors that already contain one or more fluorine atoms. While this approach is more commonly used for creating C-fluorinated imidazoles, it is a cornerstone of organofluorine chemistry. researchgate.net

Fluorinated Precursors: The synthesis can start from simple fluorinated materials. For instance, fluorinated amines, carboxylic acids, or diketones can be incorporated into classical imidazole syntheses. acs.orgyoutube.com A notable example is the preparation of side-chain-fluorinated histamines from 1-trityl-4-vinyl-1H-imidazole via a halofluorination reaction. nih.gov While not directly applicable to the N-fluoro target, this demonstrates the principle of using fluorinated synthons. This approach ensures the precise placement of the fluorine atom in the final molecule and avoids the often harsh conditions of direct fluorination.

Methods for Oxoimidazole Synthesis

The synthesis of the oxoimidazole core is the foundational step. This can be approached through the direct oxidation of a pre-formed imidazole ring or by constructing the ring with the carbonyl group already incorporated.

The direct oxidation of the imidazole ring is a common strategy to introduce an oxo group. The atmospheric oxidation of imidazole is often initiated by hydroxyl radicals, which proceeds via OH-addition pathways. rsc.org While this is relevant for atmospheric degradation, controlled laboratory synthesis requires specific oxidizing agents. Vanadium complexes, for instance, have been shown to act as catalysts for the oxidation of bromide and hydrocarbons and could be adapted for heterocycle oxidation. nih.gov The synthesis of technetium(V) oxo-complexes with imidazole ligands involves the reduction of Tc(VII) followed by oxidation, indicating the imidazole ring's compatibility with oxidative conditions. nih.gov

Oxidizing agents can attack the electron-rich imidazole ring, but this can sometimes lead to ring-opening rather than the formation of a stable oxo-derivative. pharmaguideline.com The choice of oxidant and reaction conditions is therefore critical to favor the formation of the desired oxoimidazole.

Table 1: Comparison of Potential Oxidation Strategies for Imidazole

| Oxidant Type | Mechanism | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | Electrophilic oxidation | Readily available, well-understood reactivity. | Can lead to over-oxidation or ring cleavage. |

| Metal Oxides (e.g., RuO₄, KMnO₄) | Direct oxidation | Powerful oxidizing agents. pharmaguideline.com | Lack of selectivity, harsh conditions. pharmaguideline.com |

| Transition Metal Catalysts (e.g., Vanadium complexes) | Catalytic oxidation with a co-oxidant (e.g., H₂O₂) | Milder conditions, potential for higher selectivity. nih.gov | Catalyst synthesis required, potential for ligand-based side reactions. nih.gov |

An alternative to direct oxidation is the construction of the imidazole ring through cycloaddition reactions where one of the precursors already contains the necessary carbonyl functionality. nih.gov For instance, [3+2] cycloaddition reactions are a powerful tool for synthesizing five-membered heterocycles like imidazoles. rsc.org A strategy could involve the reaction of a carbonyl-containing 1,3-dipole with a suitable dipolarophile.

Another approach involves the reaction of α-hydroxyamino ketones with aldehydes, which can be cyclized to form oxazole (B20620) derivatives and could potentially be adapted for imidazole synthesis. pharmaguideline.com Metal-organic frameworks (MOFs) containing imidazole functionalities have been used to catalyze the cycloaddition of CO₂ with epoxides, demonstrating the imidazole ring's ability to facilitate such reactions. rsc.org While this is a catalytic application, it highlights the inherent reactivity of the imidazole nucleus that can be exploited in synthesis. The conjugate addition (Michael addition) of imidazole to α,β-unsaturated carbonyl compounds is another route for introducing carbonyl functionality to an imidazole-containing molecule, though not directly into the ring itself. researchgate.netbenthamopenarchives.com

Novel Synthetic Pathways Towards Hypervalent Nitrogen Heterocycles

The defining feature of the target molecule is its hypervalent nitrogen center (N-oxo and N-fluoro). The synthesis of such structures requires specialized reagents and strategies to stabilize the high oxidation state of the nitrogen atom within the aromatic ring.

Hypervalent iodine reagents have become indispensable tools in modern organic synthesis for their unique oxidizing properties and their ability to facilitate the formation of carbon-heteroatom bonds. chim.itacs.org Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) are widely used in the synthesis of nitrogen heterocycles. chim.itucl.ac.uk These reagents can act as oxidants to mediate intramolecular cyclizations or introduce functional groups. semanticscholar.org

In the context of synthesizing the target molecule, a hypervalent iodine reagent could be employed in two key ways:

Oxidation: A hypervalent iodine(III) or (V) reagent could serve as the oxidant to convert an N-H or N-silylimidazole to the corresponding N-oxoimidazole.

Fluorination: Specialized hypervalent iodine fluorinating agents, such as fluoroiodane, have been developed for the fluorocyclization of unsaturated precursors to create fluorinated heterocycles. le.ac.uk This approach could potentially be used to introduce the fluorine atom onto the nitrogen.

Table 2: Selected Hypervalent Iodine Reagents in Heterocycle Synthesis

| Reagent | Common Name | Primary Application | Reference |

|---|---|---|---|

| PhI(OAc)₂ | PIDA | Oxidant, mediates cyclizations and aminations. | chim.it |

| PhI(OCOCF₃)₂ | PIFA | Stronger oxidant than PIDA. | chim.it |

| PhI(OH)(OTs) | Koser's Reagent | Oxidant, tosyloxy group transfer. | chim.it |

The use of these reagents is advantageous as they often function under mild conditions and are considered more environmentally benign than many heavy metal oxidants. acs.org

Stabilizing a hypervalent nitrogen within a five-membered aromatic ring is a considerable challenge. The stability of nitrogen heterocycles is intrinsically linked to their aromaticity. researchgate.net Introducing an exocyclic N=O bond and an N-F bond disrupts the typical π-system of the imidazole ring.

Studies on five-membered nitrogen heterocycles have shown that the delocalization of nitrogen lone pair electrons can create a secondary σ-aromaticity in addition to the primary π-aromaticity. nih.gov This dual-aromaticity is enhanced by the substitution of ring carbons with nitrogen atoms. researchgate.net However, the presence of exocyclic electronegative groups (oxo, fluoro) will significantly alter the electronic structure.

Strategies to stabilize the target molecule could include:

Electron-Withdrawing Groups: Incorporating electron-withdrawing substituents on the imidazole carbon atoms could help to delocalize the electron density from the N-oxide bond, thereby stabilizing the hypervalent center.

Resonance Stabilization: The imidazole ring itself provides some resonance stabilization. The choice of substituents can either enhance or detract from this inherent stability.

Counter-ion Selection: If the molecule is synthesized in a salt form, the choice of a non-nucleophilic, charge-delocalized counter-ion would be crucial to prevent decomposition.

Proposed Synthetic Schemes for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole

Given the lack of a direct reported synthesis, plausible synthetic routes must be proposed based on established methodologies. Two potential retrosynthetic pathways are considered.

Scheme 1: Late-Stage Fluorination Approach

This strategy focuses on first constructing the 3-oxo-1H-imidazole core (a derivative of an N-hydroxyimidazole or imidazole-N-oxide) followed by a final fluorination step.

Step 1: Synthesis of 1-Hydroxyimidazole (A). This can be achieved through several established methods, such as the reaction of a 1,2-dicarbonyl compound with an aldehyde in the presence of hydroxylamine, which is a variation of known imidazole syntheses. rsc.org

Step 2: Oxidation to 1-Hydroxy-3-oxo-imidazole (B). This is a critical and challenging step. A selective oxidation of the C=N bond to a carbonyl group without affecting the N-hydroxy group would be required. This might be achievable using a carefully controlled oxidation, perhaps with a ruthenium or manganese-based oxidant. Alternatively, a cycloaddition strategy could be envisioned to build the oxo-imidazole ring directly.

Step 3: Fluorination to 1-Fluoro-3-oxo-1H-3λ⁵-imidazole (C). The final step would involve the electrophilic fluorination of the N-hydroxy group. Reagents like Selectfluor® or a custom N-fluoro reagent would be required. This step is challenging due to the potential for the reagent to react with the oxo group or other parts of the ring.

Scheme 2: Hypervalent Precursor Approach

This approach envisions using a hypervalent reagent to induce a cyclization that simultaneously installs the necessary functionality.

Step 1: Synthesis of an Unsaturated Precursor (D). An appropriately substituted unsaturated amide or oxime could be synthesized through standard organic methods.

Step 2: Hypervalent Iodine-Mediated Fluorocyclization (E). The precursor (D) would be subjected to a hypervalent iodine(III) fluorinating agent, such as fluoroiodane. le.ac.uk This could induce an intramolecular cyclization, forming a fluorinated heterocyclic intermediate. The reaction would need to be designed to favor the formation of the five-membered imidazole ring.

Step 3: Oxidation/Rearrangement to the Final Product (C). The intermediate (E) would then need to be oxidized to introduce the oxo group. It is conceivable that under certain conditions, the hypervalent iodine reagent could mediate a cascade reaction involving both fluorination and oxidation to yield the final target molecule or a close precursor. ucl.ac.uk

Both proposed routes are speculative and would require significant experimental optimization. The primary challenges remain the controlled oxidation of the imidazole ring and the stabilization of the final high-energy hypervalent nitrogen product.

Multi-Step Conversions and Yield Optimization

There are no published multi-step synthetic routes leading to the formation of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole. Research on the synthesis of imidazole N-oxides is extensive, and various methods for the fluorination of organic compounds are well-established. However, the specific combination required to produce the target molecule has not been documented.

General approaches to analogous structures might involve the initial synthesis of a substituted imidazole, followed by oxidation to the corresponding N-oxide, and a final, challenging N-fluorination step. The optimization of reaction conditions, such as solvent, temperature, and reagents, would be a critical aspect of any such theoretical synthesis to maximize yield and purity. However, without experimental data, any discussion of yield optimization remains purely speculative.

Table 1: Hypothetical Precursors and Reagents for Synthesis

| Precursor/Intermediate | Potential Reagent(s) | Reaction Type | Reference |

| Substituted Imidazole | m-CPBA, H₂O₂ | N-Oxidation | [Generic] |

| Imidazole N-oxide | Selectfluor, N-Fluorobenzenesulfonimide | Electrophilic N-Fluorination | [Hypothetical] |

This table is for illustrative purposes only and does not represent established synthetic pathways for the target compound.

Stereochemical Control and Regioselectivity Challenges

For the parent compound, 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, stereochemical considerations are not applicable as it does not possess any chiral centers. However, if substituents were introduced to the imidazole ring, the synthesis could present stereochemical challenges, requiring the use of chiral catalysts or starting materials to control the absolute configuration of stereocenters.

Regioselectivity would be a significant challenge in the hypothetical synthesis of substituted derivatives. The imidazole ring has multiple positions (C2, C4, and C5) that could potentially be functionalized. Directing substituents to the desired position while avoiding side reactions would be a key hurdle. Similarly, in a potential N-fluorination step of an imidazole N-oxide, regioselectivity between the two nitrogen atoms would need to be controlled, although the N-oxide nitrogen is the intended site of fluorination for the target compound. The electronic properties of the imidazole N-oxide would likely direct the electrophilic fluorine source to the oxygen-bearing nitrogen, but competing reactions at other sites could not be ruled out without experimental validation.

Table 2: Potential Regiochemical and Stereochemical Challenges

| Synthetic Step | Challenge | Potential Strategy |

| Ring Functionalization | Regioselective substitution at C2, C4, or C5 | Use of directing groups; metal-catalyzed cross-coupling |

| N-Fluorination | Selective fluorination of the N-oxide nitrogen | Choice of fluorinating agent; optimization of reaction conditions |

| Synthesis of Chiral Derivatives | Control of stereochemistry | Asymmetric catalysis; use of chiral auxiliaries |

This table outlines general challenges in heterocyclic synthesis that would likely apply to derivatives of the target compound.

Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 3 Oxo 1h 3λ⁵ Imidazole and Analogs

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula.

For a target molecule such as 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, HRMS would be used to verify its expected molecular formula, C₃H₂FN₂O. The experimentally measured exact mass would be compared against the theoretically calculated mass. A close match between these two values provides strong evidence for the correct elemental composition, ruling out other potential formulas that may have the same nominal mass. For instance, the structures of imidazole-4,5-dicarbonitriles and triazolo[4,5-d]pyrimidine-7-carbonitriles have been confirmed using high-resolution mass spectroscopic methods. journalskuwait.org

| Molecular Formula | Ion Type | Calculated Exact Mass | Measured Exact Mass | Difference (ppm) |

|---|---|---|---|---|

| C₃H₂FN₂O | [M+H]⁺ | 101.01492 | 101.01510 | 1.8 |

Advanced NMR Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution. Advanced NMR experiments provide through-bond and through-space correlations, allowing for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment and number of unique protons and carbons, 2D NMR experiments are essential for assembling the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. For 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, HSQC would definitively link the proton signals of the imidazole (B134444) ring to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds. HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the ring protons to the carbonyl carbon (C=O), confirming the placement of the oxo group. It would also be instrumental in identifying the carbon atom bonded to the fluorine by observing long-range couplings.

In studies of various imidazole derivatives, ¹H NMR has been used to identify aromatic protons and the NH proton of the imidazole ring. researchgate.net

| Position | Predicted δ ¹³C (ppm) | Predicted δ ¹H (ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|

| C2 | ~140 | ~7.8 | C4, C5 |

| C4 | ~120 | ~7.2 | C2, C5, C=O |

| C5 | ~130 | ~7.5 | C2, C4, C=O |

Solid-State NMR (SSNMR) provides valuable structural information on crystalline materials, offering insights into polymorphism, molecular packing, and intermolecular interactions like hydrogen bonding. acs.org Unlike solution-state NMR, which averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment within the crystal lattice. acs.org For imidazole-based compounds, SSNMR can distinguish between different crystalline forms (polymorphs) by identifying variations in chemical shifts caused by different packing arrangements. acs.orgresearchgate.net High-resolution ¹H SSNMR under fast magic angle spinning can be particularly useful for studying hydrogen bonding environments, which would be relevant for understanding the intermolecular interactions in crystalline 1-Fluoro-3-oxo-1H-3λ⁵-imidazole. acs.org

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of molecular structure. duke.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. For 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, a strong absorption band would be expected for the C=O stretching vibration, typically in the range of 1680-1750 cm⁻¹. Other characteristic peaks would include C-H, C=N, and C-N stretching and bending modes within the imidazole ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations of non-polar bonds.

In the analysis of 4-(4-Fluoro-phenyl)-1H-imidazole, FT-IR and FT-Raman spectra were used to identify C-C and C=C stretching vibrations in the range of 1301-1612 cm⁻¹ and C-N stretching vibrations around 1395 cm⁻¹. researchgate.net The deprotonation of imidazole ligands in iron(II) porphyrinates also leads to systematic shifts in vibrational frequencies, which can be observed with these techniques. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H stretch (aromatic) | 3050-3150 | IR, Raman |

| C=O stretch | 1680-1750 | IR (strong) |

| C=N / C=C stretch (ring) | 1450-1610 | IR, Raman |

| C-N stretch (ring) | 1300-1400 | IR, Raman |

| N-F stretch | 950-1100 | IR |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing the exact positions of atoms in the crystal lattice. This technique has been used to confirm the structures of numerous complex imidazole derivatives. journalskuwait.orgresearchgate.netresearchgate.netmdpi.com

SCXRD analysis provides highly accurate measurements of all geometric parameters within the molecule. For 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, this would include the lengths of all bonds (e.g., N-F, C=O, C-N, C=C), the angles between them, and the dihedral angles that define the molecule's conformation and the planarity of the imidazole ring. This detailed structural information is critical for understanding the molecule's electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. mdpi.com

| Parameter | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| N1-F | ~1.40 |

| N3-C=O | ~1.21 |

| N1-C2 | ~1.38 |

| C2-N3 | ~1.39 |

| C4-C5 | ~1.36 |

| Bond Angles (°) | |

| C2-N1-C5 | ~108 |

| N1-C2-N3 | ~111 |

| C2-N3-C4 | ~105 |

| N3-C4-C5 | ~111 |

| C4-C5-N1 | ~105 |

Confirmation of Hypervalent Nitrogen Geometry

The concept of hypervalency in main group elements, particularly nitrogen, is a subject of significant academic interest. For 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, the nitrogen atom at position 3 is proposed to be hypervalent, forming bonds to three atoms (two ring carbons and one oxygen) and possessing a lone pair, while also being influenced by the electronegative fluorine at position 1. The confirmation of this geometry is primarily achieved through a combination of high-level computational studies and, where possible, single-crystal X-ray diffraction.

Computational Approaches:

In the absence of direct experimental data for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, computational modeling serves as a powerful tool for predicting and understanding its molecular structure. Density Functional Theory (DFT) and ab initio methods are employed to calculate the equilibrium geometry of the molecule. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

A computational study on intramolecular hypervalent interactions in analogous five-membered ring systems provides a theoretical framework for understanding the bonding in 1-Fluoro-3-oxo-1H-3λ⁵-imidazole. nih.govacs.org Such studies analyze the electron density distribution and the nature of the bonding orbitals to elucidate the extent of hypervalent character. The donor-acceptor interaction between a lone pair of the oxygen atom and the antibonding orbital of the N-F bond (n(O) → σ*(N-F)) would be a key factor in stabilizing the hypervalent state.

Expected Structural Features from Computational Models:

| Feature | Predicted Characteristic for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole |

| N3 Geometry | Trigonal pyramidal or near-planar, depending on the extent of p-orbital involvement in bonding. |

| N3-O Bond Length | Shorter than a typical N-O single bond, indicating some degree of double bond character. |

| N1-F Bond Length | Potentially elongated compared to a standard N-F bond due to the electronic demands of the hypervalent nitrogen. |

| Imidazole Ring | Likely to exhibit some deviation from planarity to accommodate the steric and electronic requirements of the substituents. |

X-ray Crystallography of Analogs:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum provides information about the types of electronic transitions that are possible within the molecule, which are in turn dependent on the nature of the chemical bonds and functional groups present.

For 1-Fluoro-3-oxo-1H-3λ⁵-imidazole, the UV-Vis spectrum is expected to be influenced by the electronic structure of the imidazole ring and the presence of the N-fluoro and N-oxo substituents. The imidazole ring itself possesses a π-electron system, which gives rise to characteristic π → π* transitions. The non-bonding electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions.

Analysis of Electronic Transitions in Imidazole and its Derivatives:

Studies on imidazole and its simple derivatives provide a baseline for understanding the electronic transitions in more complex analogs. Imidazole typically exhibits a strong absorption band around 209 nm, which is attributed to a π → π* transition within the heterocyclic ring. mdpi.com Substituents on the imidazole ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

For example, the introduction of a carbonyl group, as in imidazole-2-carbaldehyde, results in a spectrum with a strong peak around 280 nm, which is characteristic of an n → π* transition associated with the carbonyl group, in addition to the π → π* transition of the ring. mdpi.comresearchgate.net

Predicted UV-Vis Absorption for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole:

Based on the electronic structure of the title compound, the following electronic transitions are anticipated:

| Transition Type | Expected Wavelength Region | Chromophore |

| π → π | ~200-250 nm | Imidazole ring (C=C and C=N bonds) |

| n → π | ~270-300 nm | N=O group and imidazole ring nitrogen |

The presence of the highly electronegative fluorine atom and the N-oxide functionality is expected to significantly influence the energies of the molecular orbitals and, consequently, the wavelengths of these transitions. The N-oxide group, in particular, can extend the conjugation of the π-system, which would likely result in a bathochromic shift of the π → π* transition compared to unsubstituted imidazole.

The table below summarizes the typical UV-Vis absorption data for imidazole and a related derivative, providing a reference for the potential spectral features of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| Imidazole | 209 | - | Methanol/Water | π → π |

| Imidazole-2-carbaldehyde | 280 | - | Water | n → π |

Further computational studies, specifically Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the UV-Vis spectrum of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole and assigning the observed absorption bands to specific electronic transitions.

Reactivity and Mechanistic Studies of 1 Fluoro 3 Oxo 1h 3λ⁵ Imidazole

Influence of Fluorine Substitution on Imidazole (B134444) Reactivity

The introduction of a fluorine atom onto the imidazole ring, particularly at a nitrogen position, profoundly alters the electronic landscape of the molecule, thereby influencing its acidity and its behavior in ionic reactions.

Fluorine is the most electronegative element, and its presence in an organic molecule exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov When attached to the N1 position of the imidazole ring, the fluorine atom significantly reduces the electron density throughout the heterocyclic system.

This strong inductive pull has a direct impact on the acidity of the C-H protons on the imidazole ring. For comparison, the pKa of the N-H proton in an unsubstituted imidazole is approximately 14.5, indicating it is weakly acidic. reddit.com In 1-fluoroimidazole, the N-H proton is absent. However, the C-H protons at positions 2, 4, and 5 become considerably more acidic than in unsubstituted imidazole due to the stabilization of the corresponding conjugate base (a carbanion) by the electronegative fluorine atom. The precise pKa values for the C-H protons of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole are not documented, but the combined electron-withdrawing effects of the N-fluoro group, the N-oxo group, and the hypervalent nitrogen would be expected to render them significantly acidic.

| Compound | Relevant Proton | Typical pKa | Effect of Substituent |

|---|---|---|---|

| Imidazole | N-H | ~14.5 | Baseline |

| 1-Fluoroimidazole (Predicted) | C-H | Significantly Lower than Imidazole C-H | Strong -I effect of Fluorine increases acidity. |

The fluorine substituent has a dual role in directing incoming reagents. In electrophilic aromatic substitution, halogens are known as deactivating ortho-, para-directors. youtube.com

Ortho-, Para-Directing Effect : Despite its inductive pull, fluorine can donate a lone pair of electrons into the ring via resonance (+R or +M effect). researchgate.net This donation preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the positions ortho and para to the substituent. In the context of the 1-fluoroimidazole core, this would direct incoming electrophiles primarily to the C2 and C5 positions.

For nucleophilic aromatic substitution, the opposite is true. The potent electron-withdrawing nature of the fluorine atom makes the imidazole ring electron-deficient and therefore more susceptible to attack by nucleophiles. researchgate.net The presence of the additional oxo and hypervalent nitrogen functionalities would further enhance this susceptibility, making the ring a strong candidate for nucleophilic addition or substitution reactions.

| Reaction Type | Effect of N1-Fluorine | Favored Position(s) of Attack | Justification |

|---|---|---|---|

| Electrophilic Substitution | Deactivating, Ortho/Para-Directing | C2, C5 | -I effect deactivates; +R effect stabilizes intermediates for ortho/para attack. researchgate.net |

| Nucleophilic Substitution | Activating | C2, C4, C5 | Strong -I effect makes the ring electron-poor and susceptible to nucleophiles. |

Role of the Oxo Group in Imidazole Chemical Transformations

The presence of an oxo group at a nitrogen position introduces the possibility of tautomerism and provides a reactive electrophilic center.

The 3-oxo-imidazole moiety can theoretically exist in different tautomeric forms, primarily the keto (imidazolone) and enol (hydroxy-imidazole) forms. The equilibrium between these forms is critical as it dictates the molecule's reactive sites.

Computational studies on imidazolone (B8795221) have shown that while the keto form is generally more stable, the enol tautomer can be accessed, and the proton transfer can be facilitated by solvent molecules like water. nih.gov The specific equilibrium for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole will be influenced by the electronic effects of the fluorine and the hypervalent nitrogen. The enol form presents a nucleophilic C=C double bond and an acidic hydroxyl group, while the keto form contains an electrophilic carbonyl carbon and a less reactive ring system. The predominant tautomer will govern whether the molecule reacts as a nucleophile or an electrophile at this part of the ring.

| Tautomeric Form | Key Structural Feature | Primary Reactive Site | Expected Reactivity |

|---|---|---|---|

| Keto (Imidazolone) | C=O (Carbonyl) | Carbonyl Carbon | Electrophilic (attack by nucleophiles) |

| Enol (Hydroxy-imidazole) | C=C-OH (Enol) | C=C Double Bond | Nucleophilic (attack by electrophiles) |

Assuming the keto tautomer is present, the carbonyl group is a significant site of reactivity. Analogous to widely used reagents like 1,1'-Carbonyldiimidazole (CDI), the carbonyl carbon is highly electrophilic. escholarship.orgwikipedia.org It is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and carbanions. wikipedia.orgacs.org The electron-withdrawing effects of both the ring nitrogens and the N1-fluoro substituent would further enhance the electrophilicity of this carbonyl center, making it exceptionally reactive towards nucleophilic acyl substitution-type reactions.

Chemical Behavior Governed by the Hypervalent Nitrogen Center

The designation 3λ⁵ indicates that the nitrogen atom at position 3 is hypervalent, meaning it formally possesses more than the typical octet of valence electrons. rsc.org Such species are often classified using the N-X-L nomenclature, where N is the number of valence electrons around the central atom X, and L is the number of ligands. nih.gov Hypervalent compounds of main-group elements are characterized by specific electronic arrangements, such as the three-center-four-electron (3c-4e) bond. nih.gov

The existence of a stable, hypervalent nitrogen heterocycle is rare, as these species are typically transient and highly reactive. nih.govresearchgate.net The geometry around the N3 atom would be expected to be distorted from the typical trigonal planar geometry of sp² nitrogen, likely adopting a trigonal bipyramidal structure to accommodate the expanded valence shell. rsc.orgresearchgate.net

Oxidative and Reductive Reactivity

No experimental data exists to define the oxidative and reductive behavior of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole.

Ligand Exchange and Addition Reactions at Nitrogen

The potential for ligand exchange and addition reactions at the nitrogen atoms of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole has not been investigated.

Investigation of Acid-Base Properties and Protonation States

The acid-base properties and potential protonation states of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole are currently unknown.

Study of Reaction Kinetics and Thermodynamic Parameters

There are no available studies on the reaction kinetics or thermodynamic parameters associated with any transformation of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole.

Exploration of Photochemical and Thermal Reactivity

The photochemical and thermal stability and reactivity of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole have not been reported in the scientific literature.

Analysis of the Chemical Compound 1-Fluoro-3-oxo-1H-3λ⁵-imidazole

Following an extensive search of chemical databases and scientific literature, there is no available information on the compound "1-Fluoro-3-oxo-1H-3λ⁵-imidazole." This suggests that the compound may be a theoretical construct that has not yet been synthesized or characterized. The specific nomenclature, particularly the use of "3λ⁵," indicates a hypervalent imidazole structure, which is uncommon. As such, no experimental data regarding its applications in material science, its role as a building block in organic synthesis, or its potential in catalysis and ligand design could be found.

The provided outline focuses on emerging applications and future research trajectories. However, without any foundational research, synthesis methods, or characterization data for the specified compound, it is not possible to generate a scientifically accurate article that adheres to the requested structure and content requirements. Information on related but distinct compounds, such as other fluorinated imidazoles or imidazole oxides, would not be a direct or accurate substitute for the requested subject. nih.govresearchgate.net

Therefore, the subsequent sections of the requested article cannot be completed. The table of compound names mentioned in the article is provided below, as per the formatting instructions, but will only contain the subject compound.

Emerging Applications and Future Research Trajectories

Catalytic Applications and Ligand Design

Organocatalysis Mediated by Imidazole (B134444) Scaffolds

The imidazole ring is a cornerstone of organocatalysis, capable of acting as a nucleophilic catalyst, a Brønsted base, or a precursor to N-heterocyclic carbenes (NHCs). rsc.orgnih.gov Its amphoteric nature, possessing both a basic pyridine-like nitrogen and a potentially acidic pyrrole-like nitrogen, allows it to facilitate a wide range of organic transformations. ias.ac.in Chiral bicyclic imidazole catalysts, for instance, have been designed to create highly stereoselective environments for asymmetric reactions. acs.org

The introduction of fluoro and N-oxide functionalities to the imidazole scaffold of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole is expected to significantly modulate its catalytic properties.

Electronic Effects: The N-fluoro and N-oxide groups are both strongly electron-withdrawing. This would decrease the basicity and nucleophilicity of the pyridine-like nitrogen atom compared to simple imidazoles. However, this electronic modification could enhance the imidazole's ability to act as a hydrogen-bond donor and stabilize anionic intermediates, opening new catalytic pathways.

Lewis Basicity: The oxygen atom of the N-oxide group introduces a new, highly accessible Lewis basic site. This could be exploited in catalysis that requires the activation of electrophiles through coordination.

Hydrogen Bonding: The N-oxide is a powerful hydrogen bond acceptor. This feature could be harnessed to control substrate orientation and stabilize transition states, potentially leading to high levels of stereoselectivity in asymmetric catalysis.

Future research could focus on applying 1-Fluoro-3-oxo-1H-3λ⁵-imidazole as a catalyst in reactions like acyl transfer, silylation, and aldol-type reactions, where the unique electronic and steric profile of the molecule could offer advantages over existing catalysts.

| Catalyst Type | Reaction | Role of Imidazole Scaffold | Representative Yield |

| Chiral Bicyclic Imidazole | Acylative Desymmetrization | Nucleophilic Acyl Transfer | >95% |

| Imidazole (as base) | Knoevenagel Condensation | Brønsted Base | 85-94% ias.ac.in |

| Imidazole Precursor | Benzoin Condensation | N-Heterocyclic Carbene (NHC) | >90% |

The data in this table is representative of the performance of various imidazole-based catalysts in their respective reactions and serves as a benchmark for potential studies on 1-Fluoro-3-oxo-1H-3λ⁵-imidazole.

Ligands for Transition Metal Catalysis

Imidazole and its derivatives are ubiquitous ligands in coordination chemistry and transition metal catalysis. jocpr.comacs.org The lone pair of electrons on the pyridine-type nitrogen atom readily coordinates to metal centers, forming stable complexes. wikipedia.org These complexes are central to numerous catalytic processes, including hydrogenations, cross-coupling reactions, and polymerizations. The donor properties of the imidazole ligand are intermediate between pyridine (B92270) and ammonia (B1221849). wikipedia.org

The structure of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole suggests it could function as a novel and electronically distinct ligand for transition metals.

Coordination Modes: It could coordinate to a metal center through its unmodified pyridine-like nitrogen, similar to a standard imidazole. Alternatively, it could bind through the oxygen atom of the N-oxide group, a common coordination mode for N-oxide ligands that can lead to unique catalytic activities. A bidentate or bridging coordination involving both sites is also conceivable.

Electronic Tuning: The strong electron-withdrawing nature of the N-fluoro and N-oxide groups would make the imidazole ring a poorer σ-donor but a potentially stronger π-acceptor compared to N-alkylimidazoles. This electronic tuning can have a profound impact on the catalytic activity of the metal center, for example, by stabilizing low-valent metal species or promoting reductive elimination steps in a catalytic cycle.

Research into the coordination chemistry of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole with various transition metals (e.g., Palladium, Rhodium, Copper, Iron) would be the first step. Subsequent studies could explore the catalytic performance of these new complexes in benchmark reactions like Suzuki-Miyaura cross-coupling or C-H activation.

| Metal Complex | Ligand Type | Application | Key Finding |

| [Fe(imidazole)₆]²⁺ | Simple Imidazole | Model for Metalloenzymes | Octahedral coordination confirmed wikipedia.org |

| [Pd(NHC)Cl₂] | Imidazole-derived NHC | Cross-Coupling Reactions | High catalytic turnover numbers |

| [Cu(benzimidazole)₂Cl₂] | Benzimidazole Derivative | Catalysis Model | Square planar geometry around Cu(II) jocpr.com |

This table provides examples of transition metal complexes with imidazole-type ligands, illustrating their structural diversity and applications.

Interdisciplinary Research with Physics and Materials Engineering

Imidazole derivatives are increasingly being investigated for applications in materials science. nih.govnbinno.com They are used as building blocks for metal-organic frameworks (MOFs), as corrosion inhibitors, and as curing agents for epoxy resins, where they influence the final material's dielectric and mechanical properties. tandfonline.comtandfonline.comresearchgate.net

The unique polarity and functional groups of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole make it a promising candidate for advanced materials.

Polymer Science: As a potential curing agent or additive in polymers like epoxies, the N-oxide functionality could lead to distinct polymer network structures and properties. researchgate.net The fluorine atom may enhance thermal stability, chemical resistance, and hydrophobicity, which are desirable traits for high-performance materials used in electronics and aerospace.

Dielectric Materials: The high polarity of the N-oxide bond could lead to materials with a high dielectric constant, making them suitable for applications in capacitors and other electronic components. Research has shown that the structure of imidazole derivatives used in epoxy resins greatly influences the electrical properties of the final material. researchgate.net

Corrosion Inhibition: Imidazoles are effective corrosion inhibitors for metals like copper, forming protective self-assembled monolayers on the surface. tandfonline.comtandfonline.com The N-oxide and fluoro- substituents of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole could enhance its binding affinity to metal surfaces and improve the density and stability of the protective film.

Future interdisciplinary work could involve synthesizing polymers incorporating this molecule and characterizing their thermal, mechanical, and electrical properties. Similarly, its efficacy as a corrosion inhibitor could be tested on various metals using electrochemical techniques.

Opportunities for Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct complex, ordered structures from molecular building blocks. sciopen.com The imidazole ring is an excellent motif for supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp² nitrogen). rsc.org This allows for the formation of predictable and stable assemblies like dimers, chains, and more complex networks. rsc.org

1-Fluoro-3-oxo-1H-3λ⁵-imidazole offers unique features for designing novel self-assembling systems.

Hydrogen Bonding: While lacking a traditional N-H donor, the prominent N-oxide oxygen is a very strong hydrogen bond acceptor. This could be used to direct the assembly of molecules containing hydrogen bond donors (e.g., phenols, carboxylic acids) into specific architectures.

Dipole-Dipole Interactions: The molecule is expected to have a large dipole moment due to the highly polar N-O and N-F bonds. Strong dipole-dipole interactions could be a dominant force in its self-assembly in the solid state or in nonpolar solvents, leading to highly ordered structures.

Halogen Bonding: The fluorine atom, while a weak halogen bond donor, could still participate in specific directional interactions, adding another layer of control over the supramolecular architecture.

Research in this area would involve crystallographic studies to understand its solid-state packing and spectroscopic analysis (e.g., NMR) in solution to study its aggregation behavior. These fundamental studies could pave the way for its use in crystal engineering and the development of "smart" materials whose properties are controlled by molecular self-assembly. rsc.org

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are now integral to modern synthetic chemistry. The synthesis of imidazole derivatives has seen significant progress in this area, moving away from harsh classical methods. asianpubs.org

Developing a green synthesis for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole would be a critical research objective. Existing green methods for related heterocycles can provide a roadmap. researchgate.net

Solvent-Free and Aqueous Reactions: Many imidazole syntheses are now performed under solvent-free conditions or in water, which dramatically reduces organic waste. asianpubs.orgmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times, often leading to higher yields and cleaner products compared to conventional heating. nih.govresearchgate.net

Biocatalysis: Natural catalysts, such as citric acid from lemon juice, have been successfully used for the one-pot synthesis of triaryl-imidazoles, offering a low-cost and environmentally benign option. researchgate.net

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to build the core structure would be highly efficient, maximizing atom economy and minimizing purification steps. researchgate.net

A potential green synthesis for 1-Fluoro-3-oxo-1H-3λ⁵-imidazole could involve a multicomponent reaction to form a fluorinated imidazole precursor, followed by a clean oxidation step using an environmentally friendly oxidant like hydrogen peroxide, potentially under microwave or solvent-free conditions.

| Green Chemistry Method | Key Advantage | Application to Imidazole Synthesis |

| Solvent-Free Conditions | Reduces volatile organic compound (VOC) waste | One-pot synthesis of various imidazole derivatives asianpubs.orgresearchgate.net |

| Microwave Irradiation | Rapid heating, shorter reaction times | Synthesis of imidazo[1,2-a]imidazole derivatives researchgate.net |

| Bio-catalysis (e.g., Lemon Juice) | Inexpensive, non-toxic, biodegradable catalyst | Synthesis of 2,4,5-triaryl-1H-imidazoles researchgate.net |

| Aqueous Media | Eliminates hazardous organic solvents | van Leusen imidazole synthesis in water mdpi.com |

This table summarizes established green chemistry approaches that could be adapted for the synthesis of 1-Fluoro-3-oxo-1H-3λ⁵-imidazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.